molecular formula C7H8BFO2 B162142 4-Fluoro-2-methylphenylboronic acid CAS No. 139911-29-8

4-Fluoro-2-methylphenylboronic acid

Cat. No. B162142
Key on ui cas rn: 139911-29-8
M. Wt: 153.95 g/mol
InChI Key: IQMLIVUHMSIOQP-UHFFFAOYSA-N
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Patent
US06809199B2

Procedure details

To dry magnesium (113 g, 46.4 mmol) in 25 mL THF was added a small amount of 1,2-dibromoethane (2 drops) and iodine (2crystals). 1-Bromo-4-fluoro-2-methylbenzene (4.95 mL, 39.15 mmol) was added the resulting solution was refluxed for 4 h. The solution was cooled to RT and transferred by syringe to a solution of trimethylborate (4.5 mL, 40 mmol) in 20 mL THF at −78° C. The solution was warmed to RT and stirred for 2 days. Water (200 mL) was added and the mixture was concentrated (to remove most of the organics). The mixture was then treated with 2N HCl (200 mL) and stirred 2 hrs. The suspension was extracted with ethyl ether, dried over MgSO4, filtered and concentrated to give 2-methyl-4-fluoro-phenylboronic acid. LC1: 1.72 min.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[CH3:12].C[O:14][B:15](OC)[O:16]C>C1COCC1.BrCCBr.O>[CH3:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[B:15]([OH:16])[OH:14]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Two
Name
Quantity
4.95 mL
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Step Three
Name
Quantity
4.5 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to RT
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated (
CUSTOM
Type
CUSTOM
Details
to remove most of the organics)
ADDITION
Type
ADDITION
Details
The mixture was then treated with 2N HCl (200 mL)
STIRRING
Type
STIRRING
Details
stirred 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CC1=C(C=CC(=C1)F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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